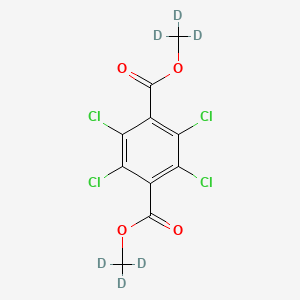
Dimethyl-D6 tetrachloroterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-D6 tetrachloroterephthalate is a deuterated form of dimethyl tetrachloroterephthalate, an organic compound with the molecular formula C10D6Cl4O4. It is the dimethyl ester of tetrachloroterephthalic acid and is used primarily as a reference standard in environmental analysis and testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-D6 tetrachloroterephthalate can be synthesized by esterification of tetrachloroterephthalic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows a similar route, with the process optimized for large-scale synthesis. The use of deuterated methanol ensures the incorporation of deuterium atoms, which is crucial for its application as a stable isotope-labeled compound .
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, but detailed studies on such reactions are limited.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
Dimethyl-D6 tetrachloroterephthalate is primarily used as a reference standard in environmental analysis and testing. Its stable isotope-labeled nature makes it valuable for:
Environmental Chemistry: Used in the analysis of environmental samples to trace and quantify the presence of tetrachloroterephthalate derivatives.
Biological Studies: Employed in metabolic studies to understand the degradation pathways of tetrachloroterephthalate in biological systems.
Industrial Applications: Utilized in quality control and assurance processes to ensure the accuracy and precision of analytical methods.
Mechanism of Action
Comparison with Similar Compounds
Dimethyl tetrachloroterephthalate: The non-deuterated form, used as a preemergent herbicide.
Tetrachloroterephthalic acid: The parent acid from which the ester is derived.
Uniqueness: Dimethyl-D6 tetrachloroterephthalate’s uniqueness lies in its deuterated nature, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C10H6Cl4O4 |
|---|---|
Molecular Weight |
338.0 g/mol |
IUPAC Name |
bis(trideuteriomethyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3/i1D3,2D3 |
InChI Key |
NPOJQCVWMSKXDN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC([2H])([2H])[2H])Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



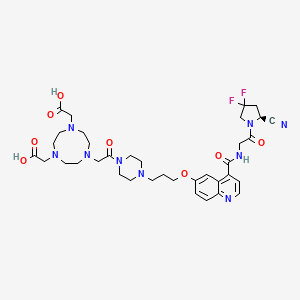
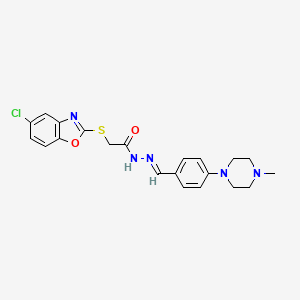
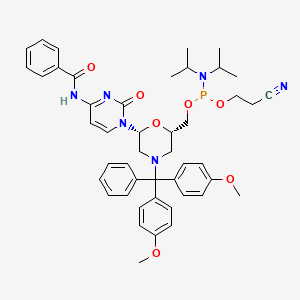
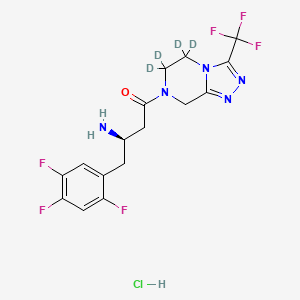
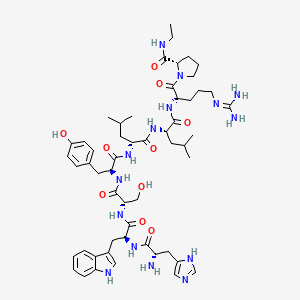
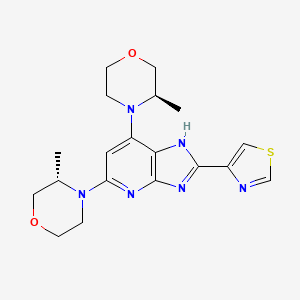
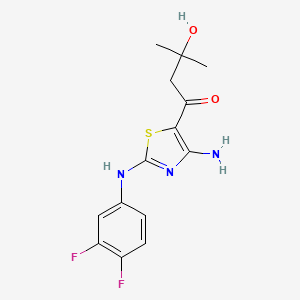
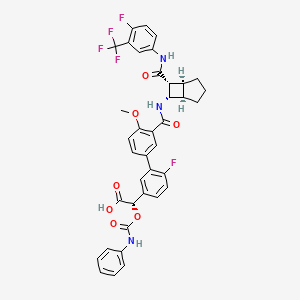


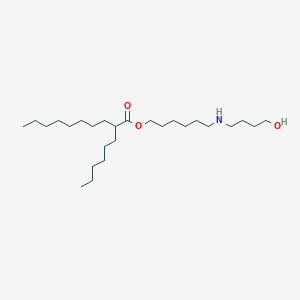
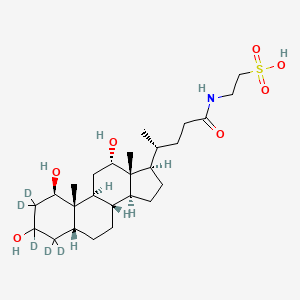
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
